molecular formula C20H28O3 B1251978 Sarcophytolide

Sarcophytolide

Cat. No. B1251978
M. Wt: 316.4 g/mol
InChI Key: PSZUHEPXMXTNIL-VYZDZDEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sarcophytolide is a natural product found in Sarcophyton trocheliophorum, Sarcophyton glaucum, and other organisms with data available.

Scientific Research Applications

Neuroprotective Properties

Sarcophytolide, isolated from the soft coral Sarcophyton glaucum, has shown promising results in neuroprotection. It exhibited a significant cytoprotective effect against glutamate-induced neurotoxicity in rat embryonic primary cortical cells. The neuroprotective effect of sarcophytolide may be partially due to an increased expression of the proto-oncogene bcl-2, indicating its potential as a treatment for neurodegenerative disorders (Badria et al., 1998).

Antitumor and Antioxidant Activities

Sarcophytolide has demonstrated significant antitumor and antioxidant properties. It has been found to suppress tumor promoter-induced oxidative events and DNA damage in vivo, suggesting its role in cancer prevention. Specifically, sarcophytolide reduced the levels of DNA oxidation markers in mouse skin exposed to tumor promoters (Wei & Frenkel, 1992). Furthermore, it showed cytotoxic effects against various human cancer cell lines, underscoring its potential as an anticancer agent (Nam et al., 2015).

Antimicrobial Properties

Sarcophytolide has been noted for its antimicrobial activity. It exhibits good antimicrobial activity towards Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Saccharomyces cerevisiae (Badria et al., 1997). This broad-spectrum activity suggests its potential use in treating various infections.

properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1S,5Z,7E)-1,5-dimethyl-8-propan-2-yl-15-oxabicyclo[9.3.2]hexadeca-5,7,11-triene-2,16-dione

InChI

InChI=1S/C20H28O3/c1-14(2)16-9-7-15(3)8-12-18(21)20(4)13-5-6-17(11-10-16)19(22)23-20/h6-7,9,14H,5,8,10-13H2,1-4H3/b15-7-,16-9+/t20-/m0/s1

InChI Key

PSZUHEPXMXTNIL-VYZDZDEQSA-N

Isomeric SMILES

C/C/1=C/C=C(\CCC2=CCC[C@@](C(=O)CC1)(OC2=O)C)/C(C)C

SMILES

CC1=CC=C(CCC2=CCCC(C(=O)CC1)(OC2=O)C)C(C)C

Canonical SMILES

CC1=CC=C(CCC2=CCCC(C(=O)CC1)(OC2=O)C)C(C)C

synonyms

sarcophytolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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